![molecular formula C12H15ClN2OS B2380721 1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride CAS No. 1431963-17-5](/img/structure/B2380721.png)
1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride
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Description
Synthesis Analysis
The synthetic route for this compound involves the condensation of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with 4-methyl-1,3-thiazol-5-carbaldehyde, followed by subsequent cyclization and acetylation. Detailed synthetic methods and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride consists of a thiazole ring fused with a pyrrole ring, along with an acetyl group. The chlorine atom is attached to the ethanone moiety. The 3D structure can be visualized using computational tools .
Scientific Research Applications
Synthesis and Structural Studies
- Novel derivatives, including compounds with a pyrrole structure, have been synthesized for various applications. For instance, Liu et al. (2012) synthesized 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, highlighting the diverse synthetic possibilities of similar compounds (Liu et al., 2012).
Antimicrobial Applications
- Several studies have focused on the antimicrobial properties of similar compounds. For example, a novel penta-substituted pyrrole derivative showed good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition and antimicrobial surfaces (Louroubi et al., 2019).
- Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antibacterial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2017).
Biological Activities and Potential Therapeutic Applications
- The biological activities of similar compounds have been investigated, with some showing promising results in antitumor and antiviral applications. For instance, compounds derived from 1H-Pyrazolo[3,4-b]pyridin were studied for their cytotoxicity and anti-HSV1 activity, highlighting the therapeutic potential of such molecules (Attaby et al., 2006).
Applications in Heterocyclic Chemistry
- The compound and its derivatives have been used in the synthesis of various heterocyclic structures, indicating its versatility in chemical synthesis. For example, Darweesh et al. (2016) utilized similar compounds for the synthesis of benzothiazole- and benzimidazole-based heterocycles (Darweesh et al., 2016).
properties
IUPAC Name |
1-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-7-5-6-10(14(7)4)12-13-8(2)11(16-12)9(3)15;/h5-6H,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQMYFTYRDCFKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride |
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